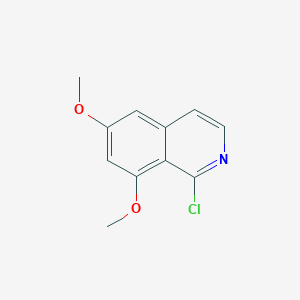

1-Chloro-6,8-dimethoxyisoquinoline

Description

Historical Context and Chemical Significance of the Isoquinoline (B145761) Core

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history dating back to the late 19th century. Its discovery was intertwined with the study of alkaloids, a class of naturally occurring organic compounds that often exhibit potent physiological effects. Many of these alkaloids, including papaverine (B1678415) and morphine, were found to contain the isoquinoline core, sparking significant interest in its chemical properties and potential for synthetic modification.

The chemical significance of the isoquinoline core lies in its versatile reactivity and its ability to serve as a privileged scaffold in medicinal chemistry. The nitrogen atom in the ring imparts basic properties and provides a handle for further functionalization. The aromatic system can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents that can modulate the molecule's biological activity.

Overview of Chloro- and Dimethoxy-Substituted Isoquinoline Derivatives in Academic Research

The introduction of chloro and dimethoxy substituents onto the isoquinoline framework has been a common strategy in the development of novel compounds with diverse applications. The chlorine atom, a halogen, is known to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. chemrxiv.org Its electron-withdrawing nature can also affect the reactivity of the isoquinoline ring system.

Rationale for Focused Investigation on 1-Chloro-6,8-dimethoxyisoquinoline and Analogues

The specific substitution pattern of this compound, with a chlorine atom at the 1-position and methoxy (B1213986) groups at the 6- and 8-positions, presents a unique combination of electronic and steric properties. The rationale for investigating this particular compound and its analogues stems from several key areas of chemical and pharmaceutical research:

Probing Structure-Activity Relationships (SAR): By systematically altering the substitution pattern on the isoquinoline core, researchers can gain insights into how specific structural features influence biological activity. The study of this compound contributes to this understanding, providing a data point for the effects of chloro and dimethoxy groups at these specific positions.

Development of Novel Synthetic Methodologies: The synthesis of specifically substituted isoquinolines like this compound can drive the development of new and efficient synthetic routes. These methods can then be applied to the creation of a broader library of related compounds for further investigation.

Intermediates in Complex Molecule Synthesis: Substituted isoquinolines are often valuable building blocks in the total synthesis of natural products and complex pharmaceutical agents. The unique functionalization of this compound makes it a potential precursor for more elaborate molecular architectures.

While specific research findings on this compound itself are not extensively documented in publicly available literature, the study of its isomers and analogues provides a strong impetus for its investigation. For example, the related compound 4-chloro-6,7-dimethoxyquinoline (B44214) is a known intermediate in the synthesis of the anticancer drugs cabozantinib (B823) and tivozanib. google.com This highlights the potential of chloro-dimethoxy isoquinoline scaffolds in drug discovery.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

1-chloro-6,8-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-13-11(12)10(7)9(6-8)15-2/h3-6H,1-2H3 |

InChI Key |

IUSBUEANOJAZAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN=C2Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 6,8 Dimethoxyisoquinoline and Analogous Structures

Strategies for Isoquinoline (B145761) Core Formation

Bischler-Napieralski Reaction and Its Modifications

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.orgnrochemistry.com This electrophilic aromatic substitution reaction typically yields 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. wikipedia.orgchempedia.info The reaction is particularly effective when the aromatic ring is activated with electron-donating groups, such as methoxy (B1213986) groups, which facilitates the electrophilic attack. nrochemistry.com

The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.orgnrochemistry.com Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and tin(IV) chloride (SnCl₄). wikipedia.orgorganic-chemistry.org

Modifications to the Bischler-Napieralski Reaction:

Pictet-Gams Modification: This variation utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration simultaneously with cyclization to directly afford the fully aromatized isoquinoline. wikipedia.org

Movassaghi's Modification: A milder approach employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, allowing the reaction to proceed at lower temperatures. This method is compatible with a wider range of functional groups, including unactivated and halogenated N-phenethylamides. nih.gov

Use of Triphenyl Phosphite-Bromine: This system provides a very mild method for achieving the Bischler-Napieralski type cyclization. organic-chemistry.org

The choice of reagent and conditions can be tailored to the specific substrate and desired outcome, as summarized in the table below.

| Reagent System | Substrate Type | Key Advantages |

| POCl₃ or P₂O₅ | Electron-rich β-arylethylamides | Standard, well-established method |

| Tf₂O, 2-chloropyridine | Unactivated/halogenated amides | Mild conditions, broad substrate scope |

| Triphenyl Phosphite-Bromine | Various amides | Very mild reaction conditions |

This table summarizes various reagents used in the Bischler-Napieralski reaction and its modifications.

Vilsmeier Reaction in the Synthesis of Chloro-Isoquinolines

The Vilsmeier-Haack reaction, which typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride), can also be employed for the synthesis of quinoline (B57606) and isoquinoline derivatives. organic-chemistry.orgresearchgate.net Specifically, this reaction can be used to construct the heterocyclic ring and introduce a chlorine atom simultaneously.

For instance, the Vilsmeier cyclization of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. niscpr.res.in This strategy is particularly effective for substrates bearing electron-donating groups on the aryl ring. niscpr.res.in While the direct synthesis of 1-chloro-6,8-dimethoxyisoquinoline via a Vilsmeier reaction on a pre-formed isoquinoline is less common, the reaction is instrumental in creating chloro-substituted quinoline and isoquinoline precursors. For example, the synthesis of 3-chloro-6,8-dimethoxyisoquinoline (B81606) has been documented. chemsynthesis.com The reaction often proceeds by treating an acetanilide (B955) with the Vilsmeier reagent (POCl₃/DMF), leading to cyclization and chlorination. researchgate.net

| Starting Material | Reagent | Product |

| N-arylacetamides | POCl₃/DMF | 2-Chloro-3-formylquinolines |

| Acetanilides | POCl₃/DMF | Substituted 2-chloro-3-formylquinolines |

This table shows examples of the Vilsmeier-Haack reaction in the synthesis of chloro-substituted quinolines.

Diels-Alder Cycloaddition Approaches for Isoquinoline Construction

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and stereocontrolled method for constructing six-membered rings, which can be adapted for the synthesis of the isoquinoline core. scielo.breurekaselect.com The aza-Diels-Alder reaction, where the diene or dienophile contains a nitrogen atom, is particularly relevant. bohrium.com

One approach involves the reaction of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-substituted 1,3-butadienes. nih.gov This reaction can yield isoquinoline derivatives, and has been successfully applied to the synthesis of an isoquinoline alkaloid, 6,7-dimethoxy-2-methyl-1(2H)-isoquinolone. nih.gov

Another strategy is the aryne aza-Diels-Alder reaction, which involves the cycloaddition of electron-rich N-aryl imines with arynes. acs.orgnih.gov This method allows for the flexible synthesis of variously functionalized isoquinolines. bohrium.comacs.orgnih.gov The reaction cascade leads to the formation of the isoquinoline core in a time-efficient manner. acs.orgnih.gov

| Diene/Dienophile Pair | Reaction Type | Key Features |

| 2(1H)-pyridone and methoxy-1,3-butadiene | Diels-Alder | Forms isoquinolone derivatives |

| N-aryl imine and aryne | Aza-Diels-Alder | Flexible synthesis of functionalized isoquinolines |

This table illustrates different Diels-Alder strategies for synthesizing the isoquinoline core.

Castagnoli–Cushman Reaction Applied to Isoquinoline Derivatives

The Castagnoli–Cushman reaction (CCR) is a multicomponent reaction that has been effectively applied to the synthesis of various heterocyclic systems, including isoquinoline derivatives. nih.govacs.org The reaction typically involves an imine and a cyclic anhydride, such as homophthalic anhydride, to produce substituted lactams. nih.govmdpi.com

This methodology has been extended to the reaction of 3,4-dihydroisoquinolines with various anhydrides to create tricyclic systems containing the isoquinoline framework. nih.gov For example, the reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and anhydrides like glutaric or succinic anhydride provides access to benzo[a]quinolizidine systems. nih.gov These starting 3,4-dihydroisoquinolines are often prepared via the Bischler-Napieralski reaction. nih.gov The CCR offers a route to complex, polycyclic isoquinoline structures, including those found in natural products like protoberberine alkaloids. mdpi.com

| Imine Component | Anhydride Component | Product Type |

| 3,4-Dihydroisoquinolines | Glutaric anhydride, Succinic anhydride | Benzo[a]quinolizidine systems |

| Imines | Homophthalic anhydride | Tetrahydro-1-isoquinolone-4-carboxanilides |

This table provides examples of the Castagnoli-Cushman reaction in the synthesis of isoquinoline-containing structures.

Introduction of Halogen and Alkoxy Substituents

Once the isoquinoline core is formed, the introduction of specific substituents at desired positions is a critical step in the synthesis of the target molecule.

Methods for Dimethoxy Group Incorporation

The incorporation of dimethoxy groups onto the isoquinoline core is typically achieved by utilizing precursors that already contain the desired methoxy substitution pattern on the benzene (B151609) ring. This strategy is generally more efficient than attempting to add methoxy groups after the heterocyclic ring has been formed. The specific substitution pattern of the final isoquinoline dictates the choice of the starting material.

For instance, the synthesis of 6,7-dimethoxyisoquinoline (B95607) derivatives commonly starts from 3,4-dimethoxyphenethylamine, also known as homoveratrylamine. mdpi.comgoogle.com This precursor contains the methoxy groups arranged in a pattern that will become the 6- and 7-positions after the cyclization reaction that forms the isoquinoline ring system. mdpi.com

Conversely, to achieve the 6,8-dimethoxy substitution pattern, as seen in the target compound this compound, the synthesis must begin with a 3,5-dimethoxy-substituted phenyl precursor. researchgate.net A suitable starting material for this is 3,5-dimethoxybenzaldehyde (B42067) or a corresponding phenethylamine (B48288) derivative. researchgate.net The intramolecular cyclization of such a precursor ensures the methoxy groups are positioned at C6 and C8 of the newly formed isoquinoline skeleton.

Synthetic Routes to Specific Chloro-Dimethoxyisoquinoline Isomers

The synthesis of specific chloro-dimethoxyisoquinoline isomers requires distinct strategic approaches, often tailored to achieve the desired placement of both the chlorine atom and the methoxy groups. The Bischler-Napieralski reaction is a cornerstone in many of these syntheses. mdpi.comwikipedia.orgresearchgate.net

A widely used pathway to 1-chloro-6,7-dimethoxyisoquinoline begins with the acylation of homoveratrylamine (3,4-dimethoxyphenethylamine). The resulting amide undergoes an intramolecular cyclization reaction, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃), in what is known as the Bischler-Napieralski reaction. mdpi.comwikipedia.org This initially forms a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can be aromatized to the corresponding isoquinoline. Alternatively, the synthesis can proceed through a 6,7-dimethoxyisoquinolin-1-one intermediate, which is then chlorinated at the C1 position using a reagent such as POCl₃ or thionyl chloride to yield the final product. The chlorination of a hydroxyquinoline to a chloroquinoline is a well-established transformation. google.com

For an isomer such as 3-chloro-6,8-dimethoxyisoquinoline , a different synthetic design is necessary. While its existence and properties are noted, a common route for obtaining 3-haloisoquinolines involves the cyclization of a (2-cyanophenyl)acetyl chloride derivative. For the 6,8-dimethoxy isomer, this would involve a (2-cyano-3,5-dimethoxyphenyl)acetyl chloride precursor. This precursor, upon cyclization in the presence of an acid catalyst, would generate the 3-hydroxyisoquinoline, which can then be converted to the 3-chloro derivative.

| Isomer | Typical Precursor | Key Synthetic Reaction | Common Reagents |

|---|---|---|---|

| 1-Chloro-6,7-dimethoxyisoquinoline | 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Bischler-Napieralski Reaction | POCl3, Acyl Chloride |

| 3-Chloro-6,8-dimethoxyisoquinoline | 3,5-Dimethoxy-substituted Phenylacetic Acid Derivative | Cyclization of a Cyanophenylacetyl Chloride | Hydrogen Halide, Thionyl Chloride |

Stereoselective Synthesis of Chiral Isoquinoline Scaffolds

The creation of chiral isoquinoline scaffolds, where specific three-dimensional arrangements of atoms are required, is a significant area of synthetic chemistry due to the prevalence of these structures in biologically active natural products. wikipedia.org Stereoselective synthesis aims to produce a single enantiomer or diastereomer.

One powerful strategy combines the Petasis reaction with the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov This approach was successfully used for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov The key step involves the reaction of a chiral amine, a boronic acid, and glyoxylic acid (the Petasis reaction) to form an intermediate that is then cyclized. The stereochemistry of the final product is controlled by a chiral auxiliary, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used during the synthesis. mdpi.com

The Pomeranz–Fritsch–Bobbitt reaction itself is a classical method for creating the tetrahydroisoquinoline core, and its modern applications are frequently focused on achieving asymmetry. mdpi.com This can be accomplished by using chiral auxiliaries derived from compounds like (S)-phenylglycinol, which direct the formation of a specific stereoisomer during the cyclization process. mdpi.com

| Synthetic Method | Key Features | Example Application |

|---|---|---|

| Petasis Reaction / Pomeranz–Fritsch–Bobbitt Cyclization | Combination of a multi-component reaction with a classical cyclization; uses a chiral auxiliary to direct stereochemistry. mdpi.comnih.gov | Diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com |

| Asymmetric Pomeranz–Fritsch–Bobbitt Reaction | Employs a chiral auxiliary (e.g., from phenylglycinol) on the nitrogen precursor to induce stereoselectivity during acid-catalyzed cyclization. mdpi.com | Synthesis of chiral 1-substituted tetrahydroisoquinolines like (S)-laudanosine. mdpi.com |

Chemical Reactivity and Derivatization of Chloro Dimethoxyisoquinolines

Nucleophilic Aromatic Substitution Reactions at the Chloro-Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. This process is a cornerstone for introducing a variety of functional groups at this position.

A range of nucleophiles can be employed to displace the C-1 chlorine. Studies on analogous chloroquinoline and chloropyrimidine systems demonstrate the breadth of this transformation. For instance, reactions with various amines, including primary and secondary aliphatic amines, anilines, and benzylamines, proceed to form 4-aminoquinazoline derivatives from 2,4-dichloroquinazolines, highlighting the preferential reactivity at such activated positions. nih.gov Similarly, in the 4-chloro-8-methylquinolin-2(1H)-one system, the chloro group is readily displaced by nucleophiles such as hydrazine, sodium azide, and various amines. mdpi.com

In a notable example of unexpected reactivity, tertiary alkylamines, which are typically used as non-nucleophilic bases, have been observed to act as nucleophiles in SNAr reactions with heteroaromatic halides like chloropyrimidines. nih.gov This suggests that under certain conditions, even weak nucleophiles can displace the activated chlorine at the C-1 position of the isoquinoline ring.

The general reaction proceeds as follows:

1-Chloro-6,8-dimethoxyisoquinoline + Nu-H → 1-(Nu)-6,8-dimethoxyisoquinoline + HCl

Where 'Nu' can represent various nitrogen, oxygen, or sulfur-based nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Analogous Chloro-Heterocycles

| Nucleophile | Heterocyclic Substrate | Product Type | Reference |

|---|---|---|---|

| Amines (various) | 2,4-Dichloroquinazoline | 2-Chloro-4-aminoquinazoline | nih.gov |

| Hydrazine Hydrate | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| Sodium Azide | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiourea | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Sulfanyl-8-methylquinolin-2(1H)-one | mdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the activated C-1 chloro group of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. researchgate.net This reaction is widely used to synthesize biaryls and has been successfully applied to chloro-heteroaromatic substrates. For this compound, Suzuki coupling offers a direct route to 1-aryl-6,8-dimethoxyisoquinolines.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. iaea.org

While direct studies on this compound are not prevalent, research on related structures provides strong evidence for its feasibility. For example, Suzuki-Miyaura coupling of 2-aryl-6,8-dibromo-4-methoxyquinolines with arylvinylboronic acids has been shown to proceed effectively. nih.gov Furthermore, a one-pot borylation of 8-chloroquinolines followed by Suzuki coupling demonstrates that chloro-substituted quinoline (B57606) rings are viable substrates for this transformation, affording 8-arylquinolines in high yields. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction with aryl chlorides. researchgate.netresearchgate.net

Table 2: Conditions for Suzuki-Miyaura Coupling on Analogous Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-4-methoxyquinolines | Arylvinylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol/Water | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | nih.gov |

| 8-Bromo/chloroquinolines | Aryl Halides (via one-pot borylation) | Pd(dppf)Cl₂ / n-BuPAd₂ | KOAc | Dioxane | 8-Arylquinolines | researchgate.net |

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling reactions developed and remains a powerful method for C-C bond formation, particularly with aryl chlorides. arkat-usa.org For this compound, a Kumada coupling would involve its reaction with an aryl or alkyl Grignard reagent.

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. youtube.com A key advantage is the high reactivity and ready availability of Grignard reagents. organic-chemistry.org However, their high basicity and nucleophilicity can limit the functional group tolerance of the reaction. organic-chemistry.org Nickel catalysts, such as Ni(dppf)Cl₂, are often effective for coupling aryl chlorides. arkat-usa.org Research has shown that iron-catalyzed Kumada couplings are also efficient for heteroaryl chlorides, such as 2-chloropyrazine, and can benefit from flow-technology setups to control exothermicity and improve yields. researchgate.net

Beyond Suzuki and Kumada couplings, other catalytic methods can be envisioned for functionalizing the C-1 position. For instance, the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are also powerful cross-coupling techniques. Recently, methods using organosodium compounds, generated in situ from aryl chlorides, have been developed for subsequent Negishi and Suzuki-Miyaura couplings, offering an alternative activation pathway. springernature.com

Furthermore, direct C-H arylation methods, while not starting from the chloro-derivative, represent another class of functionalization on the isoquinoline core. These reactions, however, would typically be directed by other functional groups on the ring.

Transformations Involving the Dimethoxy Functionalities

The two methoxy (B1213986) groups at the C-6 and C-8 positions are generally stable. However, under forcing acidic conditions (e.g., using HBr or BBr₃), they can be demethylated to the corresponding dihydroxyisoquinoline. This transformation can be useful for introducing new functionality, as the resulting phenol (B47542) groups can be further derivatized, for instance, through etherification or conversion to triflates for subsequent cross-coupling reactions. In a study involving 6,7,8-trimethoxy-3-hydroxy-1-methylisoquinoline, the selective removal of a benzyloxy protecting group to reveal a phenol, which was then converted to a triflate for a Suzuki coupling, illustrates this type of strategic manipulation on a related system. nih.gov

Oxidative and Reductive Modifications of the Isoquinoline Ring System

The isoquinoline ring system can undergo various oxidative and reductive transformations, although the specific reactivity of this compound is not extensively documented. By analogy with related systems, certain modifications can be predicted. For instance, substituents at the C-1 position can be modified. A study on 3-phenyl-substituted 6,7-dimethoxyisoquinolines showed that a 1-methyl group could be oxidized to a 1-formyl group using selenium dioxide (SeO₂). nih.gov This aldehyde could then be reduced to a hydroxymethyl group with sodium borohydride (B1222165) (NaBH₄) or converted to an aminomethyl group via reductive amination. nih.gov The reduction of a 1-cyano derivative to a 1-aminomethyl derivative has also been demonstrated, showcasing a pathway to introduce basic side chains. nih.gov

The core isoquinoline ring itself can be reduced under catalytic hydrogenation conditions, typically leading to a tetrahydroisoquinoline derivative. The specific conditions required would depend on the other substituents present on the ring.

Computational Chemistry and Molecular Modeling of Chloro Dimethoxyisoquinoline Systems

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its fundamental reactivity. By applying quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to map the electron distribution within 1-Chloro-6,8-dimethoxyisoquinoline. The electron-withdrawing nature of the chlorine atom at the C1 position, combined with the electron-donating methoxy (B1213986) groups at C6 and C8, creates a unique electronic profile.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. acs.org For this isoquinoline (B145761) system, the LUMO is expected to be localized around the electron-deficient pyrimidine (B1678525) ring, particularly the C1 carbon, making it susceptible to nucleophilic attack. Conversely, the HOMO is likely distributed across the more electron-rich benzene (B151609) ring, influenced by the dimethoxy substituents. These predictions are foundational for understanding the molecule's behavior in chemical reactions.

Illustrative Predicted Electronic Properties: This table presents a set of plausible electronic property predictions for this compound, derived from computational models commonly used for small organic molecules.

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

| Topological Polar Surface Area (TPSA) | 31.9 Ų | Fragment-based calculation |

Conformational Analysis and Molecular Dynamics Simulations

While the isoquinoline core is rigid and planar, the two methoxy groups introduce degrees of rotational freedom. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the energy associated with the rotation around the C-O bonds of these methoxy groups.

Molecular Dynamics (MD) simulations can further elaborate on this by modeling the molecule's movement over time in a simulated environment (e.g., in a solvent like water). MD provides a dynamic picture of how the molecule flexes, and how the methoxy groups rotate and interact with their surroundings. This is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein. For this compound, simulations would likely show that while the core ring structure remains stable, the methoxy groups are dynamic, which could be key to its interactions with biological macromolecules.

Illustrative Conformational Energy Profile: The following table shows hypothetical energy values for different rotational positions (dihedral angles) of the methoxy group at the C6 position, illustrating the energy cost of deviation from the most stable, planar conformation.

| Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 0.0 | Most stable conformer (planar with ring) |

| 30° | 1.5 | Slightly twisted |

| 60° | 4.0 | Significantly twisted |

| 90° | 5.5 | Perpendicular (highest energy barrier) |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govkorea.ac.kr

Given the diverse biological activities of isoquinoline derivatives, which include anticancer and antimicrobial properties, this compound could be docked against various enzymes or receptors. researchgate.netnih.gov For instance, it could be modeled in the active site of enzymes like topoisomerase or protein kinases, which are common targets for cancer therapy. capes.gov.br A docking simulation would calculate a "docking score," an estimate of the binding affinity, and reveal potential interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the target's active site.

Hypothetical Molecular Docking Results: This table illustrates potential docking results of this compound with a hypothetical protein kinase target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | Lys72 | Hydrogen bond with N2 of isoquinoline |

| Protein Kinase ABC | -8.5 | Val23 | Hydrophobic interaction |

| Protein Kinase ABC | -8.5 | Phe145 | Pi-stacking with isoquinoline ring |

| Protein Kinase ABC | -8.5 | Asp160 | Hydrogen bond with methoxy oxygen |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net To build a QSAR model for a class of compounds including this compound, one would first need experimental data (e.g., inhibitory concentrations) for a set of related isoquinoline analogs.

Next, a wide range of "molecular descriptors" are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized isoquinoline derivatives and to identify which structural features are most important for activity.

Potential Molecular Descriptors for QSAR/QSPR: This table lists key descriptors that would be calculated for this compound in a typical QSAR/QSPR study.

| Descriptor Type | Specific Descriptor | Relevance |

|---|---|---|

| Constitutional | Molecular Weight | Overall size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP (Lipophilicity) | Membrane permeability, solubility |

| Electronic | Mulliken Atomic Charges | Reactivity and intermolecular interactions |

| Geometrical | Molecular Surface Area | Interaction potential with receptors |

Theoretical Mechanistic Investigations of Organic Reactions

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net For this compound, a reaction of significant interest is the nucleophilic aromatic substitution (SNAr) at the C1 position. libretexts.orgnih.gov The chlorine atom is a good leaving group, and the electron-deficient nature of the C1 carbon makes it a prime site for attack by nucleophiles.

Theoretical investigations can model the entire reaction pathway, from reactants to products, including the high-energy transition state and any reaction intermediates. By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), chemists can predict reaction rates and understand how substituents influence reactivity. For example, modeling the reaction of this compound with a nucleophile like an amine would allow researchers to visualize the formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, providing a detailed understanding of this important synthetic transformation.

Illustrative Reaction Energy Profile for SNAr: The following table provides a hypothetical energy profile for the SNAr reaction of this compound with ammonia (B1221849) (NH₃).

| Reaction Species | Calculated Relative Energy (kcal/mol) |

|---|---|

| Reactants (Isoquinoline + NH₃) | 0.0 |

| Meisenheimer Intermediate | +5.2 |

| Transition State | +18.7 |

| Products (1-Amino-isoquinoline + HCl) | -10.4 |

Structure Activity Relationships Sar in Chloro Dimethoxyisoquinoline Analogues

Influence of Chlorine Substitution Position on Biological Activities

The introduction of a chlorine atom to a bioactive molecule can significantly modulate its properties. The position of this halogen on the isoquinoline (B145761) core is critical in determining its impact on biological activity. Generally, the presence of a chlorine substituent can lead to an increase in lipophilicity, which may enhance membrane permeability and passage through biological barriers. Furthermore, the strong electron-withdrawing nature of chlorine can alter the electronic distribution within the isoquinoline ring system, potentially influencing interactions with biological targets.

Impact of Dimethoxy Substitution Pattern (e.g., 6,7- vs. 6,8- vs. 7,8-positions) on Efficacy and Selectivity

The pattern of methoxy (B1213986) group substitution on the isoquinoline nucleus is a well-established determinant of biological activity. The 6,7-dimethoxyisoquinoline (B95607) scaffold, in particular, is a common feature in many biologically active natural products and synthetic compounds. Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has demonstrated their potential as P-glycoprotein (P-gp) inhibitors, which can reverse multidrug resistance in cancer cells. nih.gov

The shift of one of the methoxy groups from the 7-position to the 8-position, resulting in a 6,8-dimethoxy substitution pattern, would significantly alter the molecule's electronic and steric properties. This change in the substitution pattern can affect the molecule's ability to bind to its target and can influence its metabolic stability. For instance, the relative positioning of the methoxy groups can impact the formation of hydrogen bonds and van der Waals interactions with a receptor binding pocket.

Effects of Other Substituents on the Isoquinoline Core and Peripheral Moieties

The biological activity of chloro-dimethoxyisoquinoline analogues can be further fine-tuned by the introduction of other substituents on the isoquinoline core or on peripheral moieties. For example, in studies of 4-aryl-substituted isoquinoline derivatives, modifications to the aryl group, including the addition or removal of hydroxyl and chloro groups, led to significant changes in antiproliferative activity. nih.gov The removal of both a hydroxyl group and a chlorine atom from the phenyl moiety resulted in decreased activity, underscoring the importance of these substituents for the observed biological effect. nih.gov

The nature of the substituent at the 1-position of the isoquinoline ring is also a critical factor. While this article focuses on a chloro-substituent, other groups at this position would be expected to impart different properties. The exploration of various substituents at different positions is a common strategy in medicinal chemistry to build a comprehensive SAR profile and to optimize a lead compound.

To illustrate the impact of substitutions on biological activity, the following table summarizes the findings from a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as multidrug resistance reversers.

| Compound | Substitution | Reversal Fold |

| 41 | Optimized derivative | 467.7 |

| TQ | Standard P-gp inhibitor | Lower than 41 |

This table is based on data for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and is intended to illustrate the principle of how substitutions can dramatically affect biological activity. nih.gov

Pharmacophore Identification and Mapping for Targeted Biological Responses

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for a series of chloro-dimethoxyisoquinoline analogues would typically include features such as hydrogen bond acceptors (the oxygen atoms of the methoxy groups), hydrogen bond donors (if present), hydrophobic regions (the aromatic rings), and potentially a halogen bond donor (the chlorine atom).

The generation of a pharmacophore model can be based on the structures of known active compounds (ligand-based) or on the structure of the biological target's binding site (structure-based). nih.gov For isoquinoline derivatives, a pharmacophore model could be developed by analyzing the common structural features of highly active analogues. For example, a model for P-gp inhibitors based on the tetrahydroisoquinoline scaffold would highlight the key interaction points within the P-gp binding site. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that are likely to be active. This approach accelerates the discovery of novel lead compounds with desired biological profiles.

Strategic Modifications for Lead Optimization and Selectivity Enhancement

Lead optimization is an iterative process in drug discovery that aims to improve the properties of a promising lead compound, such as its potency, selectivity, and pharmacokinetic profile. nih.govpatsnap.com For a lead compound like 1-chloro-6,8-dimethoxyisoquinoline, several strategic modifications could be envisioned to enhance its therapeutic potential.

Strategies for Lead Optimization:

Modification of the Chlorine Position: Systematically moving the chlorine atom to other positions on the isoquinoline ring (e.g., C-5, C-7) to probe for improved interactions with the target and to modulate physicochemical properties.

Alteration of the Dimethoxy Pattern: Synthesizing and testing analogues with 6,7- and 7,8-dimethoxy substitution patterns to identify the optimal arrangement for potency and selectivity.

Introduction of New Substituents: Adding small alkyl, aryl, or heterocyclic groups at available positions on the isoquinoline core to explore new binding interactions and to improve pharmacokinetic properties.

Bioisosteric Replacement: Replacing the chlorine atom or methoxy groups with other functional groups that have similar steric and electronic properties (bioisosteres) to fine-tune the compound's activity and reduce potential liabilities.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems while retaining the key pharmacophoric features to discover novel chemical series with improved drug-like properties. patsnap.com

Through these and other medicinal chemistry strategies, a lead compound can be transformed into a clinical candidate with an optimized balance of efficacy, selectivity, and safety.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 1-Chloro-6,8-dimethoxyisoquinoline (molecular formula C₁₁H₁₀ClNO₂), HRMS can differentiate its exact mass from other molecules with the same nominal mass.

The expected monoisotopic mass for C₁₁H₁₀³⁵ClNO₂ is 223.0400. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically to within a few parts per million (ppm). This precision is crucial for confirming the molecular formula. For instance, a related compound, 1-chloro-6,7-dimethoxyisoquinoline, has the same molecular formula and a predicted [M+H]⁺ adduct at m/z 224.04729. uni.lu An experimental HRMS measurement for this compound would be expected to yield a value very close to this, confirming its elemental composition.

Furthermore, the presence of a chlorine atom is readily identified by the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two major peaks in the mass spectrum for the molecular ion, an M peak and an M+2 peak, with a relative intensity ratio of approximately 3:1. Observing this pattern provides strong evidence for the presence of a single chlorine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons on the isoquinoline (B145761) core would appear as doublets or singlets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants determined by their position relative to the chlorine and methoxy substituents. The two methoxy groups would likely appear as sharp singlets, each integrating to three protons, in the upfield region (typically δ 3.8-4.2 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum of this compound would show signals for the nine carbons of the isoquinoline ring system and the two carbons of the methoxy groups. The carbons bearing the electronegative chlorine and oxygen atoms would be shifted downfield. For example, in the related compound 2-chloro-8-methyl-3-formylquinoline, carbon signals are observed across a wide range, from the methyl carbon at low chemical shift to the carbonyl and aromatic carbons at higher chemical shifts. organic-chemistry.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~152 |

| C3 | ~8.0 | ~141 |

| C4 | ~7.5 | ~120 |

| C5 | ~7.2 | ~108 |

| C7 | ~6.9 | ~105 |

| C6-OCH₃ | ~4.0 | ~56 |

| C8-OCH₃ | ~4.1 | ~57 |

| C4a | - | ~128 |

| C8a | - | ~145 |

| C6 | - | ~160 |

| C8 | - | ~162 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their relative positions on the ring. organic-chemistry.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. organic-chemistry.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of substituents, as it can show correlations from the methoxy protons to their attached aromatic carbons, and from aromatic protons to other carbons in the ring system, including the quaternary carbons. organic-chemistry.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This is especially useful for determining the spatial arrangement of substituents. For example, NOESY could show correlations between the C5-proton and the C6-methoxy protons, confirming their proximity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

HPLC is a widely used technique for the separation, identification, and quantification of compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method would typically be employed. bldpharm.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample can be assessed by injecting it into the HPLC system and monitoring the output with a detector, commonly a UV detector set to a wavelength where the isoquinoline ring absorbs strongly. A pure sample should ideally result in a single, sharp peak. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. nih.gov

Table 2: Example HPLC Method Parameters for Isoquinoline Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

UPLC is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (<2 µm). scirp.org This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. nih.gov The principles are the same as HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particles. A method transferred from HPLC to UPLC would result in shorter retention times and narrower peaks, allowing for higher throughput and better detection of minor impurities. scirp.org The increased efficiency of UPLC makes it an excellent tool for in-process control during synthesis and for the final purity verification of this compound.

Coupled Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for identifying and quantifying compounds within a mixture, as well as providing structural information.

In the analysis of this compound, LC-MS would be utilized to determine its molecular weight and fragmentation patterns. The liquid chromatography component would first separate the compound from any impurities or starting materials from a synthesis reaction. The separated compound would then be introduced into the mass spectrometer, where it would be ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion would confirm the compound's molecular weight. Further fragmentation of the ion would provide key structural information.

Despite the utility of this technique, there is currently no publicly available experimental LC-MS data specifically for this compound. Predicted data can be calculated, but experimental validation is crucial.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.0473 |

| [M+Na]⁺ | 246.0292 |

Note: This data is predicted and has not been experimentally verified.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

A comprehensive search of scientific databases has not yielded any experimental IR spectra for this compound.

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C-H Stretch (methoxy) | 2950-2850 |

| C=N Stretch (isoquinoline) | 1650-1550 |

| C-O Stretch (methoxy) | 1250-1050 |

| C-Cl Stretch | 800-600 |

Note: These are general expected ranges and the exact peak positions for this compound have not been experimentally determined.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure and conformation. This would be particularly valuable for verifying the substitution pattern on the isoquinoline ring.

To date, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Therefore, no experimental data on its absolute stereochemistry or solid-state conformation is available.

Future Research Directions and Therapeutic Potential

Development of Novel and Efficient Synthetic Routes for Specific Positional Isomers

The synthesis of isoquinoline (B145761) derivatives is a well-established field, yet the development of efficient and regioselective methods for specific isomers remains a pertinent challenge. researchgate.net Future research should focus on creating novel synthetic pathways to access 1-Chloro-6,8-dimethoxyisoquinoline and its positional isomers, which are crucial for systematic biological evaluation.

Established methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions form the classical foundation for isoquinoline synthesis, but they are often limited to electron-rich systems and may lack the desired regioselectivity for complex substitution patterns. researchgate.net More contemporary approaches, including transition-metal-catalyzed C-H functionalization and cyclization reactions, offer promising alternatives. researchgate.net For instance, a versatile method for constructing highly substituted isoquinolines involves the convergent assembly of multiple components in a single operation, starting from metalated o-tolualdehyde tert-butylimines and nitriles. harvard.edu Adapting such modern strategies could provide a more direct and efficient route to this compound.

Furthermore, developing synthetic routes that allow for late-stage functionalization would be highly advantageous for creating a library of analogues for structure-activity relationship (SAR) studies. acs.org An improved synthesis for a related compound, 1-chloro-6-methoxy-isoquinolin-3-ol, was developed involving carboxylation of 4-methoxy-2-methylbenzonitrile (B1588036) followed by acid-promoted cyclization, suggesting that innovative routes can enhance yield and safety. researchgate.net Future work could explore similar strategies, potentially utilizing 3,5-dimethoxyaniline (B133145) derivatives as starting materials to achieve the desired 6,8-dimethoxy substitution pattern.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The isoquinoline framework is associated with a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. nih.govmdpi.commdpi.com Given this precedent, a primary research objective should be the broad screening of this compound to uncover its potential biological activities.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Many isoquinoline alkaloids, such as berberine (B55584), exhibit potent antitumor effects through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. nih.govnumberanalytics.com Substituted isoquinolin-1-ones have also been synthesized and tested for their antitumor activity. nih.gov Therefore, evaluating this compound against a panel of human cancer cell lines is a logical first step.

Antimicrobial and Antifungal Activity: Researchers have synthesized various 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines that have shown significant bactericidal activity. nih.gov Halogenated derivatives, in particular, have demonstrated notable antimicrobial and antifungal properties. nih.gov This suggests that the chloro- and dimethoxy-substituents of the target compound could contribute to potent antimicrobial effects.

Antiviral Activity: Isoquinoline alkaloids are known to interfere with multiple pathways crucial for viral replication. nih.gov In silico studies have shown that isoquinoline compounds can effectively bind to viral proteins, such as those from SARS-CoV-2. nih.gov Screening this compound for activity against a range of viruses could reveal novel therapeutic leads.

Anti-inflammatory Effects: Certain isoquinoline alkaloids, like berberine, have demonstrated potent anti-inflammatory properties by suppressing the expression of pro-inflammatory genes. dovepress.com Investigating the effect of this compound on inflammatory pathways could open avenues for treating inflammatory diseases.

The specific arrangement of the chloro and dimethoxy groups on the isoquinoline ring will critically influence its biological profile. The role of isomerism is pivotal in biological activity, as different spatial arrangements can lead to significant variations in interaction with biological targets. solubilityofthings.com Systematic screening is therefore essential to map the therapeutic potential of this specific isomer.

Rational Design and Synthesis of Highly Potent and Selective Analogues

Following the initial discovery of any significant biological activity, the next logical step is the rational design and synthesis of more potent and selective analogues. This process relies heavily on understanding the structure-activity relationships (SAR) of the lead compound.

Future research should employ established medicinal chemistry strategies:

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller molecular fragments to identify those that bind to a biological target. researchoutreach.org These hits can then be grown or merged to create more potent lead compounds. The isoquinoline core itself can serve as a high-affinity template for developing kinase inhibitors, for example. researchoutreach.org

Molecular Hybridization: This strategy involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity. For instance, linking a chalcone (B49325) fragment to a quinoline (B57606) scaffold has produced novel compounds with significant anticancer activity. mdpi.com Similar strategies could be applied to the this compound scaffold.

Systematic Modification: Analogues can be synthesized by systematically altering the substituents on the isoquinoline core. For this compound, this would involve modifying the methoxy (B1213986) groups (e.g., converting them to hydroxyl or longer alkoxy groups) or replacing the chloro group with other halogens or functional groups to probe their influence on activity and selectivity. nih.gov

Docking studies can provide valuable insights into how analogues might bind to their target, guiding the synthetic efforts towards more promising compounds. sunyempire.edu The synthesis of a library of derivatives based on the this compound scaffold will be crucial for building a comprehensive SAR and optimizing for potency and selectivity. nih.gov

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is fundamental for its development as a therapeutic agent. For this compound, once a significant biological activity is confirmed, intensive mechanistic studies will be required.

Potential Mechanisms to Investigate:

Enzyme Inhibition: Many bioactive isoquinolines act as enzyme inhibitors. researchoutreach.org For example, IsoCombretaQuinolines, which are analogues of isoCA-4, inhibit tubulin assembly, leading to cell cycle arrest and potent cytotoxic activity. sunyempire.edu If this compound shows anticancer effects, investigating its impact on tubulin polymerization or its activity as a kinase inhibitor would be a priority.

Nucleic Acid Interaction: Isoquinoline alkaloids can bind to DNA and RNA, which can be a key aspect of their therapeutic potential. nih.gov Techniques such as viscosity measurements and fluorescence spectroscopy can be used to study the binding affinity and mode of interaction with nucleic acids. researchgate.net

Modulation of Signaling Pathways: The biological activity of isoquinolines is often linked to their ability to modulate critical cellular signaling pathways. nih.gov For example, berberine is known to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer. nih.govdovepress.com Elucidating the effect of this compound on such pathways would provide crucial information about its mechanism of action.

Induction of Reactive Oxygen Species (ROS): Some quinone-based compounds exert their cytotoxic effects by generating ROS. acs.org Investigating whether this compound can induce ROS production could clarify its mechanism, particularly if it demonstrates anticancer properties.

These mechanistic studies will not only explain the observed biological effects but also guide the rational design of second-generation compounds with improved therapeutic profiles.

Computational-Experimental Integration for Accelerated Discovery

The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating the drug discovery process. bioascent.com This synergistic approach can reduce costs and time by focusing laboratory efforts on the most promising candidates. nih.govnih.gov

For this compound, an integrated strategy should be adopted from the outset:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound and its analogues to the active site of a biological target, helping to prioritize which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the analogues with their biological activity. bioascent.com These models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.

Density Functional Theory (DFT) Calculations: DFT can be used to analyze the electronic structure and geometry of the molecules, providing insights that can rationalize their electrochemical and optical properties, as well as their reactivity. researchgate.netnih.gov

By combining these in silico methods with experimental validation, the discovery and development pipeline for this compound and its derivatives can be made significantly more efficient. nih.gov This integrated approach has been successfully applied to other quinoline and isoquinoline derivatives, demonstrating its value in modern drug discovery. researchgate.netnih.gov

Q & A

Q. What are the key synthetic routes for preparing 1-chloro-6,8-dimethoxyisoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is commonly synthesized via chlorination of 6,8-dimethoxyisoquinoline precursors. For example, Taylor et al. reported the use of 3,4-dimethoxybenzyl phosphonium salts with 1-chloro-6,7-dimethoxyisoquinoline in the presence of butyl lithium to yield alkaloid derivatives . Optimization involves adjusting reaction temperature (e.g., 100–140°C), solvent choice (DMSO or dioxane), and catalyst selection (e.g., t-buXPhos or CuCN). Lower yields in substitution reactions (e.g., 27% for cyano-substituted derivatives vs. 84% for aldehyde derivatives) highlight the need to control steric and electronic effects .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, in a study of 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline derivatives, NMR confirmed methoxy proton signals at δ 3.8–4.0 ppm, while HRMS validated molecular ion peaks (e.g., [M+H] at m/z 384.1602) . X-ray crystallography may resolve ambiguities in stereochemistry for complex analogs.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate or dichloromethane/methanol) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity. Recrystallization in ethanol or methanol is recommended for crystalline intermediates .

Advanced Research Questions

Q. How do electronic and steric factors influence substitution reactions at the 1-chloro position of 6,8-dimethoxyisoquinoline?

- Methodological Answer : Computational studies (e.g., Density Functional Theory, DFT) reveal that electron-withdrawing groups (e.g., -CN) at the 1-position increase electrophilicity, favoring nucleophilic attacks. Steric hindrance from bulky substituents (e.g., biphenyl groups) reduces reactivity, as seen in the 27% yield for 11a compared to 84% for aldehyde derivatives . Kinetic experiments under varied temperatures and pressures can further dissect these effects.

Q. What strategies resolve contradictions in reported synthetic pathways for 6,8-dimethoxyisoquinoline analogs?

- Methodological Answer : Cross-referencing literature protocols with spectroscopic validation is essential. For example, discrepancies in Reissert compound syntheses were resolved by reproducing reactions under inert atmospheres and verifying intermediates via NMR . Systematic variation of reagents (e.g., switching from PCl to SOCl) can identify critical variables affecting pathway reliability.

Q. How can impurities in this compound batches be characterized and quantified?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) paired with reference standards (e.g., CAS 126764-17-8 for related chloro impurities) identifies byproducts like dechlorinated or dimerized species . Quantification via UV calibration curves at λ = 254 nm ensures <0.1% impurity thresholds for pharmaceutical-grade intermediates.

Q. What role does this compound play in constructing complex alkaloid scaffolds?

- Methodological Answer : The chloro group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. In phthalideisoquinoline synthesis, coupling with phosphonium salts under basic conditions (e.g., butyl lithium) enables C–C bond formation, though side reactions (e.g., hydrolysis to phthalide) require careful workup .

Data Presentation & Analysis

Q. How should synthetic data for this compound derivatives be tabulated to enhance reproducibility?

- Example Table :

| Derivative | Reaction Conditions | Yield (%) | Key Spectral Data |

|---|---|---|---|

| 10a | DMSO, 100°C, 12h | 38 | NMR (DMSO-d6): δ 3.89 (s, 6H, OCH3), 7.45–7.82 (m, Ar-H) |

| 11a | DMSO, CuCN, 140°C | 27 | HRMS: m/z 356.1287 [M+H] |

Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses?

- Methodological Answer : ANOVA tests compare batch-to-batch variability, while Tukey’s HSD post-hoc analysis identifies significant differences between reaction conditions. For small datasets (<10 replicates), non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Critical Evaluation & Innovation

Q. How can computational modeling guide the design of novel 6,8-dimethoxyisoquinoline-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.